molecular formula C26H25N3O6 B11285528 Ethyl 3-({[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 3-({[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11285528
M. Wt: 475.5 g/mol
InChI Key: HCQBPRDUQRDQOK-UHFFFAOYSA-N
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Description

Ethyl 3-({[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features a unique combination of functional groups, including a furan ring, an imidazolidinone ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-({[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazolidinone core, followed by the introduction of the furan and benzoate groups through acylation and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imidazolidinone ring can be reduced to form imidazolidines.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the ester group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the imidazolidinone ring may produce imidazolidines.

Scientific Research Applications

Ethyl 3-({[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-({[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 3-({[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can be compared with other similar compounds, such as:

    Ethyl 3-(furan-2-yl)propanoate: Similar in having a furan ring but lacks the imidazolidinone and benzoate groups.

    3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidine: Similar in having the imidazolidinone and furan rings but lacks the benzoate ester.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the individual components.

Properties

Molecular Formula

C26H25N3O6

Molecular Weight

475.5 g/mol

IUPAC Name

ethyl 3-[[2-[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H25N3O6/c1-3-34-25(32)18-8-5-9-19(14-18)27-23(30)15-22-24(31)29(20-10-4-7-17(2)13-20)26(33)28(22)16-21-11-6-12-35-21/h4-14,22H,3,15-16H2,1-2H3,(H,27,30)

InChI Key

HCQBPRDUQRDQOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=CO3)C4=CC=CC(=C4)C

Origin of Product

United States

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